Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate
Description
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate is a sodium sulfinate salt featuring a benzene ring substituted with a bromine atom at position 4, a methoxycarbonyl group (-COOCH₃) at position 2, and a sulfinate (-SO₂⁻Na⁺) group at position 1. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical applications, owing to the reactive sulfinate moiety and halogen substituent. Sulfinate salts are known for their roles in cross-coupling reactions, radical chemistry, and as leaving groups in substitution reactions .
Properties
Molecular Formula |
C8H6BrNaO4S |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
sodium;4-bromo-2-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H7BrO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
VVQTZGLMKULBTP-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate
General Synthetic Strategy
The synthesis typically involves introducing the sulfinate group (-SO2Na) onto a benzene ring already bearing the 4-bromo and 2-methoxycarbonyl substituents. The general approach includes:
- Starting from 4-bromo-2-(methoxycarbonyl)benzoic acid or related esters.
- Conversion of the aromatic ring to the corresponding sulfinic acid or sulfinate salt via sulfonation or nucleophilic substitution.
- Neutralization to the sodium salt form.
This process requires careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry to optimize yield and purity.
Specific Synthetic Routes and Reaction Conditions
Sulfonation and Sulfinate Formation
A common route involves sulfonation of 4-bromo-2-(methoxycarbonyl)benzene derivatives followed by reduction or direct conversion to the sulfinate salt. The sulfonation can be achieved using reagents like sodium sulfite or sulfur dioxide under controlled conditions.
-
- Starting Material: 4-bromo-2-(methoxycarbonyl)benzoic acid or methyl ester.
- Reagents: Sodium sulfite (Na2SO3) in aqueous solution.
- Conditions: Stirring at moderate temperatures (e.g., room temperature to 60°C), typically under anhydrous or controlled moisture to prevent hydrolysis.
- Outcome: Formation of the sulfinic acid intermediate, which upon neutralization with sodium hydroxide yields the sodium sulfinate salt.
-
- The reaction time is typically around 30 minutes to several hours depending on scale and reagent concentration.
- Filtration and concentration steps follow to isolate the product.
Nucleophilic Substitution and Bromination
The bromine substituent can be introduced via electrophilic aromatic substitution (bromination) on a preformed methoxycarbonyl benzene sulfinic acid or ester. Alternatively, brominated precursors can be used directly.
-
- Reagents: N-bromosuccinimide (NBS) or bromine (Br2).
- Solvent: Tetrahydrofuran (THF) or acetonitrile.
- Temperature: 0 to 30°C.
- Reaction time: Several hours with monitoring by HPLC.
-
- Excess NBS can lead to dibromo by-products; reaction conditions are optimized to minimize these impurities.
- Temperature control is critical to avoid over-bromination.
Esterification and Hydrolysis Steps
In some synthetic routes, esterification of carboxylic acid groups to methoxycarbonyl esters is performed before or after sulfonation to ensure the correct substitution pattern.
- Typical esterification uses methanol and acid catalysts.
- Hydrolysis may be used to adjust the ester/carboxylate balance, depending on desired product form.
Industrial Scale-Up Considerations
- Large-scale synthesis uses batch reactors with controlled temperature and pH.
- Continuous flow processes may be employed for better reproducibility and safety.
- Solvent recovery and recycling are important for cost-effectiveness.
- Purification involves crystallization, filtration, and drying under controlled conditions to maintain product stability.
Comparative Data Table of Preparation Parameters
| Step | Reaction Type | Starting Material | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sulfonation/Sulfinate formation | 4-bromo-2-(methoxycarbonyl)benzoic acid or ester | Sodium sulfite (5% aqueous), stirring | 20–60 | 30 min – 2 h | 70–85 | Anhydrous conditions preferred |
| 2 | Bromination | 2-(methoxycarbonyl)benzenesulfinate | N-bromosuccinimide (NBS), THF | 0–30 | 3–5 h | 75–90 | Avoid excess NBS to minimize dibromo by-product |
| 3 | Esterification (if needed) | 4-bromo-2-carboxybenzoic acid | Methanol, acid catalyst | 25–60 | 1–3 h | 80–95 | Ensures methoxycarbonyl group formation |
| 4 | Neutralization | Sulfinic acid intermediate | Sodium hydroxide | Room temp | 1 h | Quantitative | Converts sulfinic acid to sodium salt |
In-Depth Research Findings and Notes
- The sulfonation step is sensitive to moisture; hydrolysis can lead to side products reducing yield.
- Bromination with NBS is preferred over bromine due to better selectivity and ease of handling.
- The methoxycarbonyl group is stable under sulfonation and bromination conditions, allowing stepwise synthesis.
- Industrial scale-up reported yields around 70–85% with high purity, suitable for pharmaceutical intermediate use.
- Purification by recrystallization from solvents like acetonitrile or methanol enhances product quality.
- Safety data is limited but handling precautions for brominated sulfonates include avoiding skin contact and inhalation.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The sulfonate group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the sulfonate group or other functional groups present in the molecule.
Scientific Research Applications
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate in chemical reactions involves the activation of the sulfonate group, which can act as a leaving group in substitution reactions or participate in redox processes. The bromine atom also plays a crucial role in facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties of Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |
|---|---|---|---|---|
| This compound | Not provided | C₈H₆BrNaO₄S | ~301.09 | Br (4), COOMe (2), SO₂Na (1) |
| Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate | 1880256-83-6 | C₈H₆ClNaO₄S | 256.64 | Cl (2), COOMe (5), SO₂Na (1) |
| Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate | 1852419-43-2 | C₈H₆BrNaO₄S | 301.09 | Br (2), COOMe (5), SO₂Na (1) |
| Sodium 4-(methoxycarbonyl)phenolate (Nipagin M Sodium) | Not provided | C₈H₇NaO₃ | 186.13 | COOMe (4), O⁻Na⁺ (1) |
Key Observations:
- Substituent Position : The methoxycarbonyl group at position 2 in the target compound vs. position 5 in analogues may alter electronic effects (e.g., electron-withdrawing) on the sulfinate group, influencing stability and reactivity .
- Functional Group Differences: The sulfinate (-SO₂⁻Na⁺) group in the target compound contrasts with the phenolate (-O⁻Na⁺) in Nipagin M Sodium, leading to divergent chemical behaviors (e.g., sulfinates as leaving groups vs. phenolates as nucleophiles) .
Toxicity and Environmental Impact
Table 2: Toxicity and Environmental Data
| Compound Name | NOAEL (mg/kg/day) | Carcinogenicity | Biodegradability (%) | Log Koc |
|---|---|---|---|---|
| This compound | Data not available | Not assessed | Likely moderate | Estimated ~280 |
| Sodium 4-(methoxycarbonyl)phenolate (Nipagin M Sodium) | 250 (rat) | Not classified | 89 (28 days) | 280 |
Key Findings:
- However, sulfinate derivatives may differ due to the reactive sulfinate group; direct data for the target compound is lacking.
Biological Activity
Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a bromine atom and a methoxycarbonyl group attached to a benzene ring, along with a sulfonate group, which contributes to its solubility and reactivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, leading to increased apoptosis in cancer cells.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it disrupts bacterial cell membranes, leading to cell death. The minimum inhibitory concentration (MIC) values indicate its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Cell cycle arrest, apoptosis induction | |
| Antimicrobial | Disruption of cell membranes | |
| Enzyme Inhibition | Inhibition of cytochrome P450 enzymes |
Case Study: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested on human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent anticancer activity compared to control compounds.
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against E. coli. The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial activity that could be harnessed for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via sulfonation and subsequent bromination of a methoxycarbonyl-substituted benzene precursor. Key steps include optimizing work-up procedures, such as using sodium sulfate for drying organic layers to improve yield (71–78% yields reported in analogous syntheses) . Catalytic cross-coupling reactions involving sodium sulfinates (e.g., nickel-catalyzed reactions under visible light) may also enhance efficiency, as demonstrated for structurally related sulfones .
Q. How can spectroscopic and crystallographic methods be integrated to confirm the compound’s structure?
- Methodological Answer :
- X-ray Diffraction (XRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data for small-molecule systems .
- Spectroscopy : Combine H/C NMR for functional group identification and UV-Vis/FTIR for electronic and vibrational profiling. Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can validate spectral data against computational predictions .
Q. What are the key considerations in designing toxicity studies for this compound?
- Methodological Answer : Follow OECD guidelines for standardized testing:
- Developmental Toxicity : Use OECD Test Guideline 414 (oral administration in rabbits, dose range: 3–300 mg/kg bw/d) to determine NOEL (no observed effect level) .
- Skin Sensitization : Apply the Maurer optimization test (OECD 406) in guinea pigs to assess irritation potential .
Advanced Research Questions
Q. How can contradictions in developmental toxicity data between animal models be resolved?
- Methodological Answer : Discrepancies may arise from species-specific metabolic pathways. For example, a NOEL of 300 mg/kg bw/d in rabbits vs. a NOAEL of ≥250 mg/kg bw/d in rats suggests differential absorption or detoxification. Comparative studies using isotopic labeling or in vitro hepatocyte assays can clarify metabolic fate.
Q. What mechanistic insights explain the compound’s reactivity in nickel-catalyzed sulfone synthesis?
- Methodological Answer : The sulfinate group acts as a nucleophile, enabling cross-coupling with aryl halides (e.g., 4-bromo-2-(trifluoromethyl)pyridine) under nickel catalysis. The methoxycarbonyl and bromo substituents modulate electronic effects, stabilizing intermediates during oxidative addition/reductive elimination steps. Visible-light excitation enhances catalytic turnover, as shown in analogous reactions yielding sulfones with >80% efficiency .
Q. How do computational modeling and experimental spectral data align for this compound?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) predict vibrational frequencies and UV-Vis absorption bands. Discrepancies >10% may indicate unaccounted solvent effects or crystal packing forces. Validate with solid-state NMR or single-crystal XRD to refine computational models .
Q. What challenges arise in crystallographic refinement of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
